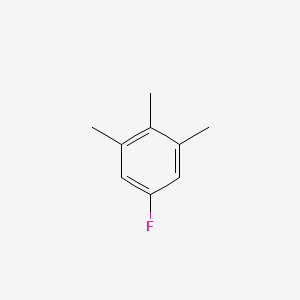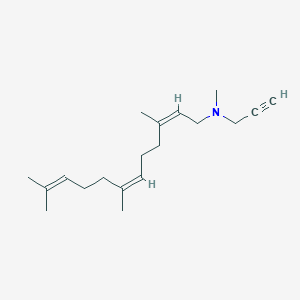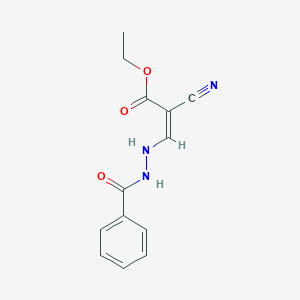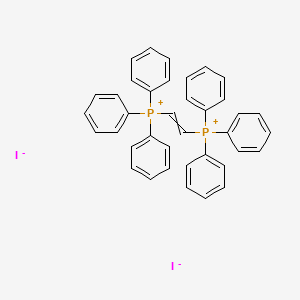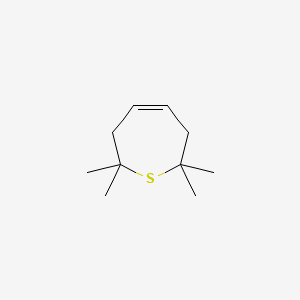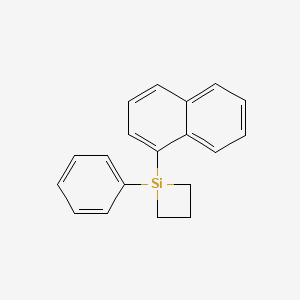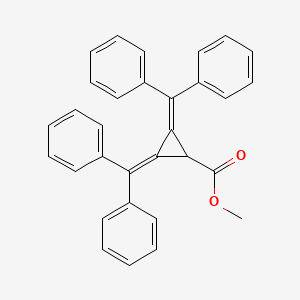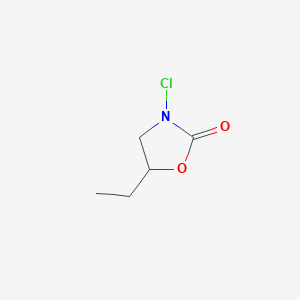
3-Chloro-5-ethyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-ethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound features a five-membered ring containing oxygen and nitrogen atoms, with a chlorine atom and an ethyl group attached to the ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethyl-1,3-oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of propargyl alcohols with isocyanates under mild conditions. The reaction proceeds via the formation of an ion pair of iodonium carbamate, which is generated in situ from propargyl alcohol and isocyanate by the action of molecular iodine in the presence of a base .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, typically involves chemical synthesis in large-scale reactors. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-Chloro-5-ethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
3-Chloro-5-ethyl-1,3-oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of antibacterial agents.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Industrial Applications: Utilized in the synthesis of other heterocyclic compounds and as a chiral auxiliary in stereoselective transformations.
作用機序
The mechanism of action of 3-Chloro-5-ethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, oxazolidinones typically inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex for protein synthesis, thereby exerting its antibacterial effects .
類似化合物との比較
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
3-Chloro-5-ethyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the ethyl group can affect its interaction with molecular targets and its overall pharmacokinetic properties.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, biology, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of various biologically active compounds.
特性
CAS番号 |
55387-93-4 |
|---|---|
分子式 |
C5H8ClNO2 |
分子量 |
149.57 g/mol |
IUPAC名 |
3-chloro-5-ethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H8ClNO2/c1-2-4-3-7(6)5(8)9-4/h4H,2-3H2,1H3 |
InChIキー |
RMWNIRWUYADNTM-UHFFFAOYSA-N |
正規SMILES |
CCC1CN(C(=O)O1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


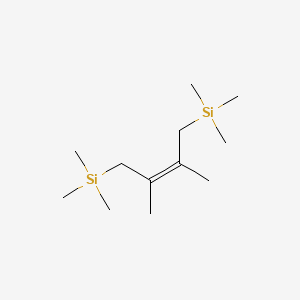
![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)
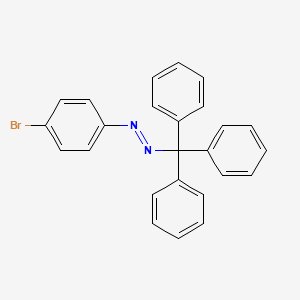
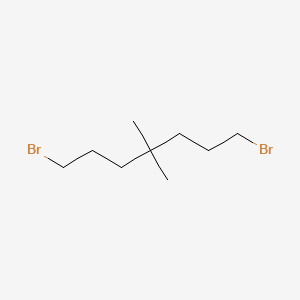
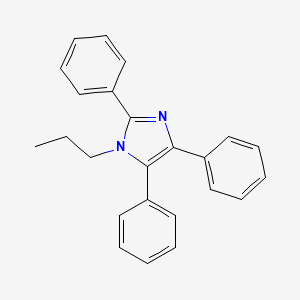
![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
